molecular formula C14H15N3O2 B2664321 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 941973-19-9

2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Katalognummer: B2664321
CAS-Nummer: 941973-19-9
Molekulargewicht: 257.293
InChI-Schlüssel: LLDZAAFRHZNAKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is an organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with a 3,4-dimethylphenyl group and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves the reaction of 3,4-dimethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using acetic anhydride to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with chloroacetyl chloride in the presence of a base such as triethylamine to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted acetamides.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of pyridazinones exhibit significant anticonvulsant properties. For instance, a related compound showed effective protection in picrotoxin-induced convulsion models, indicating potential use in epilepsy treatment .

Antitumor Effects

Research indicates that pyridazinone derivatives can inhibit tumor cell growth across various cancer cell lines. For example, compounds with structural modifications similar to 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide have shown promising cytotoxic effects against breast cancer cells (MCF-7) with IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

Antibacterial and Antifungal Properties

Pyridazinone derivatives have also been tested for antibacterial and antifungal activities. Compounds with similar structures were found to exhibit moderate to strong activity against various bacterial strains including Staphylococcus aureus and fungi such as Candida albicans.

Urease Inhibition

The inhibition of urease enzyme activity is another area where these compounds show potential. Urease inhibitors are crucial for managing conditions like urease-related infections and certain types of kidney stones .

Case Studies

Study Findings Reference
Anticonvulsant ActivityDemonstrated significant protection in animal models for seizures
Antitumor EfficacyInhibited growth in MCF-7 cells with IC50 values lower than standard drugs
Antibacterial ActivityActive against Staphylococcus aureus and other strains
Urease InhibitionShowed promising results as urease inhibitors

Wirkmechanismus

The mechanism of action of 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethanol
  • 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid
  • 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide

Uniqueness

2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to its specific substitution pattern and the presence of both a pyridazinone ring and an acetamide group. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biologische Aktivität

2-[3-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H16N2O2
  • Molecular Weight : 256.30 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar dihydropyridazine derivatives. For instance, compounds featuring a pyridazine moiety exhibited significant cytotoxicity against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The structure-activity relationship (SAR) analysis indicated that substitutions on the phenyl ring are crucial for enhancing antiproliferative activity .

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AA-431< 10Apoptosis induction
Compound BJurkat< 5Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of related compounds have been investigated, revealing promising results against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the aromatic ring was found to enhance antibacterial activity significantly .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli25 µg/mL

Anticonvulsant Activity

Some derivatives of dihydropyridazine have shown anticonvulsant effects in animal models. Compounds with specific substitutions were able to reduce seizure frequency and intensity, suggesting their potential as therapeutic agents for epilepsy .

Case Studies

  • Study on Anticancer Effects : A study conducted on a series of dihydropyridazine derivatives demonstrated that the introduction of a dimethylphenyl group significantly increased cytotoxicity in vitro. The most active compound was noted to induce apoptosis in A-431 cells through mitochondrial pathways.
  • Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial activity of several dihydropyridazine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that compounds with halogen substitutions exhibited lower MIC values compared to their unsubstituted counterparts.

Eigenschaften

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-3-4-11(7-10(9)2)12-5-6-14(19)17(16-12)8-13(15)18/h3-7H,8H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDZAAFRHZNAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.